molecular formula C20H32O4 B10767860 (5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

Cat. No.: B10767860
M. Wt: 336.5 g/mol
InChI Key: NNPWRKSGORGTIM-NNTGTBMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of the eicosanoid family, which plays a significant role in various biological processes, including inflammation and immunity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid typically involves multi-step organic reactions. One common approach is the oxidation of arachidonic acid, a polyunsaturated fatty acid, using specific enzymes or chemical oxidants. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms that can produce the compound through metabolic pathways. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form peroxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Reagents like halogenating agents or alkylating agents are employed, typically under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated derivatives.

Scientific Research Applications

(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.

    Biology: The compound is studied for its role in cellular signaling pathways, particularly those involved in inflammation and immune responses.

    Medicine: Research focuses on its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.

Mechanism of Action

The mechanism of action of (5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound can modulate the activity of these targets, leading to changes in cellular responses. Key pathways include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    (5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid: Another eicosanoid with similar structural features but different biological activities.

    Arachidonic acid: The precursor to many eicosanoids, including (5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid.

    Prostaglandins: A group of eicosanoids with diverse physiological functions, including regulation of inflammation and blood flow.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct biological activities compared to other eicosanoids. Its dual hydroxyl groups at positions 8 and 15 are particularly significant for its interaction with molecular targets.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5E,8S,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6+,14-9+,15-10?/t18-,19+/m0/s1

InChI Key

NNPWRKSGORGTIM-NNTGTBMISA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C=C[C@H](C/C=C/CCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.